REACTION_CXSMILES
|
O([NH:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)C1C=CC=CC=1.[C:15](Cl)(=[O:21])[CH2:16][CH2:17][CH2:18][CH2:19][CH3:20].[OH2:23].C(Cl)Cl>[OH-].[Na+]>[O:21]([C:12]1[CH:11]=[CH:10][C:9]([NH:8][C:13](=[O:23])[CH2:14][CH2:9][CH2:10][CH2:11][CH3:12])=[CH:14][CH:13]=1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)NC1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)(=O)Cl
|
Name
|
water methylene chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
was stirred magnetically
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The suspension was stirred for one hour
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
The organic layer was washed twice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anh. sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness, in vacuo
|
Type
|
CUSTOM
|
Details
|
A portion (4.14g) was crystallized from chloroform-hexane
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried for 16 hours at 48° C./10 mm
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
at 93° C
|
Type
|
CUSTOM
|
Details
|
Recrystallized from the same solvents
|
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)C1=CC=C(C=C1)NC(CCCCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |